molecular formula C19H17F2N5O B2535503 (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1226437-58-6

(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Katalognummer B2535503
CAS-Nummer: 1226437-58-6
Molekulargewicht: 369.376
InChI-Schlüssel: XMERLNLMGQKCCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is an analogue of FPMINT, with modifications in the N-naphthalene moiety . It has been studied for its inhibitory effects on equilibrative nucleoside transporters (ENTs), showing more selectivity to ENT2 than to ENT1 .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazol-4-yl group attached to a 3-fluorophenyl group, and a piperazin-1-yl group attached to a 2-fluorophenyl group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

  • A series of novel triazole analogues of piperazine, including structures related to the query compound, have been synthesized from triazole-carboxylic acid and arylpiperazine. These compounds were characterized by IR, H, C NMR, and MS data, indicating a broad methodological approach for synthesizing complex molecules with potential biological activities (Nagaraj, Srinivas, & Rao, 2018).

Biological Activity and Potential Therapeutic Applications

  • The antibacterial activity of these synthesized compounds was evaluated against human pathogenic bacteria, where compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth. This suggests potential applications in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
  • Another study focused on the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted techniques, highlighting an efficient approach for regioselective synthesis with potential applications in creating strategic intermediates for further drug development (Moreno-Fuquen et al., 2019).
  • Compounds with fluorescence logic gate functionalities were synthesized, demonstrating applications in probing cellular microenvironments and protein interfaces, which could be relevant for diagnostic and therapeutic applications in biomedicine (Gauci & Magri, 2022).

Anticancer and Antituberculosis Studies

  • Synthesis and evaluation of β-carboline derivatives for inhibition activity against HIV-1 and HIV-2 strains revealed selective inhibition of the HIV-2 strain. These findings support the potential of such compounds in antiviral therapy (Ashok et al., 2015).
  • A study on the synthesis and antitumor activity of a related compound showed distinct inhibition on the proliferation of various cancer cell lines, indicating the potential of these compounds in cancer therapy (Tang & Fu, 2018).

Wirkmechanismus

This compound acts as an inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 . It reduces Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . It does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 . Therefore, similar to FPMINT, it is an irreversible and non-competitive inhibitor .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its inhibitory effects on ENTs, particularly its selectivity towards ENT2 . Additionally, the development of more potent inhibitors, such as compound 3c, could be a potential area of focus .

Eigenschaften

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[1-(3-fluorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O/c20-14-4-3-5-15(12-14)26-13-17(22-23-26)19(27)25-10-8-24(9-11-25)18-7-2-1-6-16(18)21/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMERLNLMGQKCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.